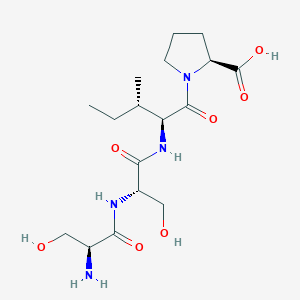

L-Seryl-L-seryl-L-isoleucyl-L-proline

CAS No.: 820968-55-6

Cat. No.: VC16804435

Molecular Formula: C17H30N4O7

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820968-55-6 |

|---|---|

| Molecular Formula | C17H30N4O7 |

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | (2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H30N4O7/c1-3-9(2)13(16(26)21-6-4-5-12(21)17(27)28)20-15(25)11(8-23)19-14(24)10(18)7-22/h9-13,22-23H,3-8,18H2,1-2H3,(H,19,24)(H,20,25)(H,27,28)/t9-,10-,11-,12-,13-/m0/s1 |

| Standard InChI Key | YACKOJOBIZVKGQ-VLJOUNFMSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Introduction

Chemical Structure and Molecular Characteristics

Primary Sequence and Composition

The peptide chain of L-seryl-L-seryl-L-isoleucyl-L-proline follows the sequence Ser-Ser-Ile-Pro, with each amino acid linked via peptide bonds. The presence of two serine residues introduces hydrophilicity and potential phosphorylation sites, while isoleucine contributes hydrophobic character, and proline imposes conformational constraints due to its cyclic side chain .

Table 1: Amino Acid Composition and Properties

| Amino Acid | Symbol | Side Chain Properties | Role in Peptide Structure |

|---|---|---|---|

| L-Serine | Ser | Polar, hydroxyl | Enhances solubility |

| L-Isoleucine | Ile | Aliphatic, hydrophobic | Stabilizes tertiary structure |

| L-Proline | Pro | Cyclic, rigid | Disrupts α-helix formation |

Molecular Formula and Weight

The molecular formula of L-seryl-L-seryl-L-isoleucyl-L-proline is derived from the summation of its constituent amino acids, accounting for the loss of three water molecules during peptide bond formation:

-

Molecular Formula:

-

Molecular Weight:

This calculation aligns with methodologies applied to analogous tripeptides, such as Ile-Ser-Pro (C₁₄H₂₅N₃O₅) .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of L-seryl-L-seryl-L-isoleucyl-L-proline predominantly employs SPPS, a method validated for producing peptides with high fidelity. Key steps include:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal proline residue.

-

Iterative Coupling: Fmoc-protected amino acids (Ser, Ile) are sequentially added using coupling agents like HBTU or PyBOP in dimethylformamide (DMF).

-

Deprotection: Fmoc groups are removed via piperidine treatment, exposing the amine for subsequent couplings.

-

Cleavage and Global Deprotection: The peptide-resin complex is treated with trifluoroacetic acid (TFA) to liberate the peptide and remove side-chain protecting groups .

Table 2: Typical SPPS Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | HBTU, DIPEA, DMF | Activate carboxyl groups |

| Deprotection | 20% piperidine in DMF | Remove Fmoc groups |

| Cleavage | TFA:Triisopropylsilane:H₂O (95:2.5:2.5) | Release peptide from resin |

Challenges in Synthesis

-

Steric Hindrance: Proline’s cyclic structure may impede coupling efficiency during Ile-Pro bond formation, necessitating extended reaction times .

-

Aggregation: Hydrophobic isoleucine residues can cause peptide aggregation, reducing yield. Incorporating pseudoproline dipeptides or microwave-assisted synthesis mitigates this.

Biochemical Properties and Stability

Conformational Dynamics

Proline’s rigid pyrrolidine ring introduces kinks in the peptide backbone, disrupting secondary structures like α-helices. This conformational flexibility may facilitate interactions with proteins or membranes . Molecular dynamics simulations of similar peptides (e.g., L-Tyrosyl-L-seryl-L-leucyl-L-proline) suggest that serine residues stabilize the peptide via hydrogen bonding with aqueous environments.

Degradation Pathways

-

Enzymatic Hydrolysis: Susceptibility to proteases (e.g., trypsin) is limited due to the absence of lysine/arginine residues.

-

Oxidative Stability: The hydroxyl groups of serine are prone to oxidation, necessitating storage in inert atmospheres.

Comparative Analysis with Analogous Peptides

Table 3: Structural and Functional Comparison

The addition of a second serine in L-seryl-L-seryl-L-isoleucyl-L-proline enhances hydrophilicity compared to Ile-Ser-Pro, potentially improving bioavailability .

Future Research Directions

-

Binding Studies: Surface plasmon resonance (SPR) could quantify interactions with biological targets like integrins or G-protein-coupled receptors.

-

Stability Optimization: Formulating with cyclodextrins or polyethylene glycol (PEG) may prolong half-life in physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume